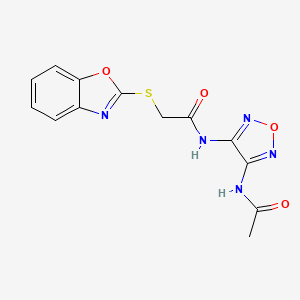![molecular formula C22H24N2O2 B5601659 3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.183778013 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction with Human Aryl Hydrocarbon Receptor
Research on similar methylindoles, such as 3-Me-indole and 2,3,7-triMe-indole, reveals their role as ligands of the human aryl hydrocarbon receptor (AhR). These compounds exhibit varying activities as agonists or antagonists, influencing the transcriptional activity of AhRs. This interaction with AhR is crucial in understanding the molecular mechanisms of various biological processes and potential therapeutic applications (Štěpánková et al., 2018).
Development of Benzocarbapenems
Indoles, including those with specific methyl substitutions, are key in synthesizing benzocarbapenems, a class of compounds with potential pharmaceutical applications. The study by Coulton, Gilchrist, and Graham (1998) elaborates on the process of cyclodehydration of β-amino acids derived from indoles to produce benzocarbapenems, highlighting the importance of indoles in medicinal chemistry (Coulton et al., 1998).
Tubulin-Targeting Antitumor Agents
The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, which includes derivatives of indoles like 3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole, have shown promise in antitumor applications. These compounds target tubulin and have shown potent antiproliferative effects in cancer cells, providing a pathway for new cancer treatments (Greene et al., 2016).
Synthesis of Azetidines and Pyrrolidines
Indoles are also pivotal in the synthesis of azetidines and pyrrolidines, as demonstrated by Gang He and colleagues (2012). Their research showcases the efficient synthesis of these compounds via palladium-catalyzed intramolecular amination of C-H bonds, indicating the versatility of indoles in organic synthesis (He et al., 2012).
Direcciones Futuras
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel methods for their synthesis is an active area of research . Future work could involve investigating the biological activity of this specific compound and developing more efficient methods for its synthesis.
Propiedades
IUPAC Name |
[3-(3-methylphenoxy)azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-6-5-7-17(9-13)26-18-11-24(12-18)22(25)21-16(4)19-10-14(2)8-15(3)20(19)23-21/h5-10,18,23H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJPRPWUAFGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3=C(C4=CC(=CC(=C4N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole](/img/structure/B5601589.png)
![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)

![N,N-dimethyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5601621.png)
![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B5601632.png)
![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)
![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)

![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B5601679.png)
